molecular formula C6H10N2O2 B050242 Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate CAS No. 111265-50-0

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate

Cat. No. B050242
CAS RN: 111265-50-0
M. Wt: 142.16 g/mol
InChI Key: IXBSTSGUADVGCF-UHFFFAOYSA-N
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Description

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate, also known as MADBH, is a bicyclic guanidine derivative that has been widely used in scientific research. Its unique chemical structure and properties make it an ideal candidate for various applications, including catalysis, organic synthesis, and drug discovery.

Mechanism of Action

The mechanism of action of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate is not fully understood, but it is believed to act as a Lewis base due to the presence of the guanidine moiety. This compound can form complexes with various metal ions, which can then undergo catalytic reactions. This compound has also been shown to interact with proteins, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of amyloid beta aggregates, which are implicated in Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects and to enhance insulin sensitivity.

Advantages and Limitations for Lab Experiments

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed through NMR spectroscopy. This compound is also stable under various reaction conditions, making it a versatile reagent for various applications. However, this compound has limitations, including its relatively low yield and the need for careful handling due to its toxicity.

Future Directions

There are several future directions for Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate research. One area of interest is the development of this compound-based catalysts for various reactions, including asymmetric synthesis and metal-catalyzed reactions. Another area of interest is the development of this compound-based therapeutic agents for various diseases, including cancer and Alzheimer's disease. Additionally, the study of this compound's interactions with proteins may lead to the development of new drug targets and therapies.

Synthesis Methods

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate can be synthesized by reacting 1,6-diaminohexane with methyl acrylate in the presence of a catalytic amount of trifluoroacetic acid. This reaction results in the formation of a bicyclic guanidine derivative, which can be purified through column chromatography. The yield of this compound is typically around 60%, and the purity can be confirmed through NMR spectroscopy.

Scientific Research Applications

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a catalyst in various reactions, and as a ligand in metal-catalyzed reactions. This compound has also been used in drug discovery, where it has been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

111265-50-0

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate

InChI

InChI=1S/C6H10N2O2/c1-10-5(9)6-3-2-4-8(6)7-6/h7H,2-4H2,1H3

InChI Key

IXBSTSGUADVGCF-UHFFFAOYSA-N

SMILES

COC(=O)C12CCCN1N2

Canonical SMILES

COC(=O)C12CCCN1N2

synonyms

1,6-Diazabicyclo[3.1.0]hexane-5-carboxylicacid,methylester,[1S-(1alpha,5alpha,6alpha)]-

Origin of Product

United States

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